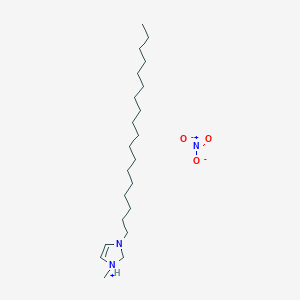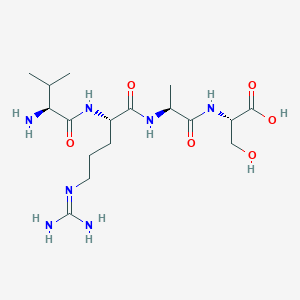
2-(3,4-Diphenylthiophen-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diphenylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiophene ring, which in turn is substituted with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Diphenylthiophen-2-yl)pyridine can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction typically proceeds under mild conditions and yields the desired product in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Diphenylthiophen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Diphenylthiophen-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for detecting metal ions.
Industry: Used in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 2-(3,4-Diphenylthiophen-2-yl)pyridine depends on its specific application. For example, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties . The molecular targets and pathways involved would vary based on the specific use case.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Pyridine: A six-membered ring containing nitrogen.
2,3,4-Trisubstituted thiophenes: Compounds with similar substitution patterns on the thiophene ring.
Uniqueness
2-(3,4-Diphenylthiophen-2-yl)pyridine is unique due to its combination of a pyridine ring with a highly substituted thiophene ring. This structural feature imparts unique electronic and photophysical properties, making it valuable for applications in materials science and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
792948-21-1 |
|---|---|
Molekularformel |
C21H15NS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(3,4-diphenylthiophen-2-yl)pyridine |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)18-15-23-21(19-13-7-8-14-22-19)20(18)17-11-5-2-6-12-17/h1-15H |
InChI-Schlüssel |
IWBNTLKRBIOUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)


![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)



![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)


![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
